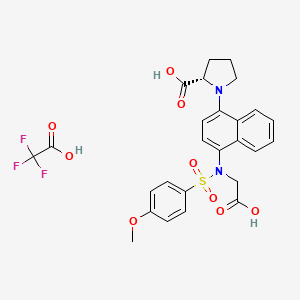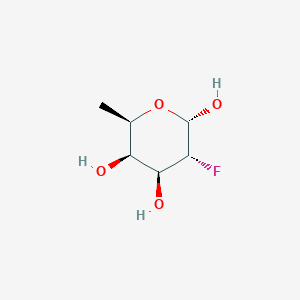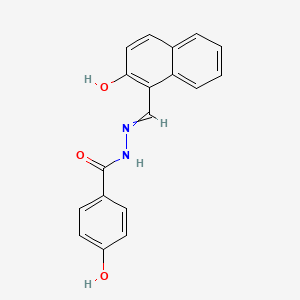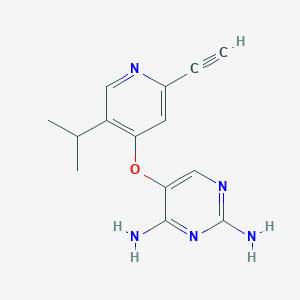
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as D-ribose. The process includes several steps, such as protection, functional group transformations, and deprotection . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
科学的研究の応用
Chemistry
In chemistry, (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific glycosidases, which are enzymes involved in carbohydrate metabolism .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may be used in the development of treatments for diseases related to enzyme dysfunction .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it valuable for various manufacturing processes .
作用機序
The mechanism of action of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets. It acts as an inhibitor of glycosidases by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate metabolic pathways and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5S)-1-(But-1-yl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- N-(But-1-yl)deoxygalactonojirimycin
Uniqueness
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. Compared to similar compounds, it may exhibit different inhibitory profiles and therapeutic potentials .
特性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7?,8?,9-,10+/m0/s1 |
InChIキー |
UQRORFVVSGFNRO-HORUIINNSA-N |
異性体SMILES |
CCCCN1CC([C@H]([C@H](C1CO)O)O)O |
正規SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



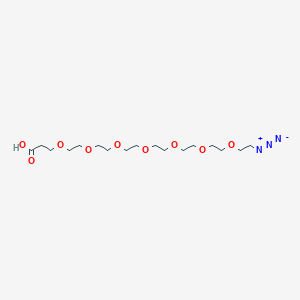

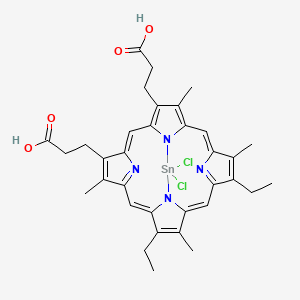
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
